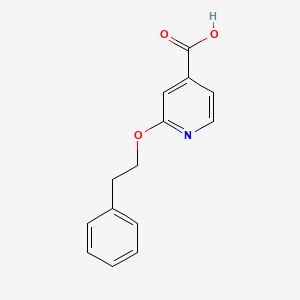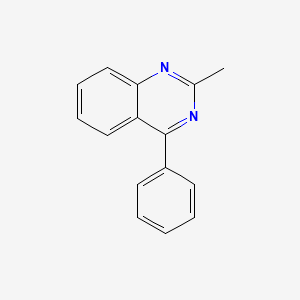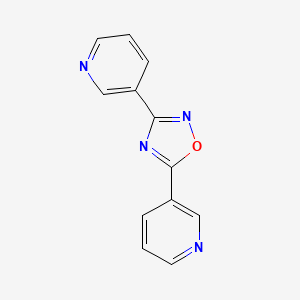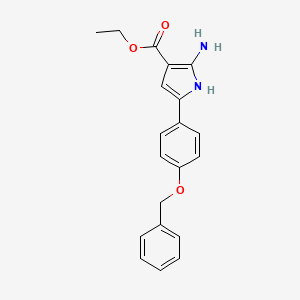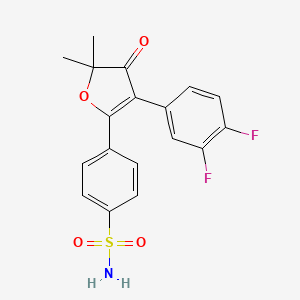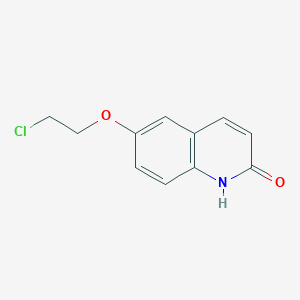
6-(2-Chloroethoxy)-2(1h)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chloroethoxy)-2(1h)-quinolinone is a chemical compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chloroethoxy group attached to the quinolinone core, which can influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroethoxy)-2(1h)-quinolinone typically involves the reaction of 6-hydroxy-2(1h)-quinolinone with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-Chloroethoxy)-2(1h)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to a dihydroquinolinone.
Substitution: The chloroethoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone N-oxides, while substitution reactions can produce a wide range of functionalized quinolinones.
Applications De Recherche Scientifique
6-(2-Chloroethoxy)-2(1h)-quinolinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(2-Chloroethoxy)-2(1h)-quinolinone involves its interaction with specific molecular targets. The chloroethoxy group can enhance its binding affinity to certain enzymes or receptors, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Ethoxy-2(1h)-quinolinone: Similar structure but lacks the chlorine atom.
6-(2-Bromoethoxy)-2(1h)-quinolinone: Similar structure with a bromine atom instead of chlorine.
6-(2-Methoxyethoxy)-2(1h)-quinolinone: Similar structure with a methoxy group instead of chloroethoxy.
Uniqueness
6-(2-Chloroethoxy)-2(1h)-quinolinone is unique due to the presence of the chloroethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine atom can enhance its electrophilicity, making it more reactive in certain chemical reactions.
Propriétés
Formule moléculaire |
C11H10ClNO2 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
6-(2-chloroethoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-5-6-15-9-2-3-10-8(7-9)1-4-11(14)13-10/h1-4,7H,5-6H2,(H,13,14) |
Clé InChI |
FNNGCPTUFDLXQJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=O)N2)C=C1OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


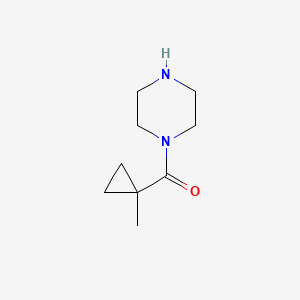
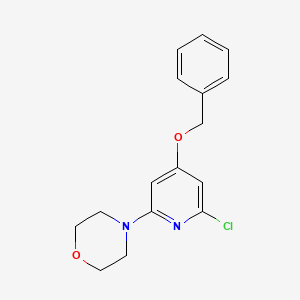
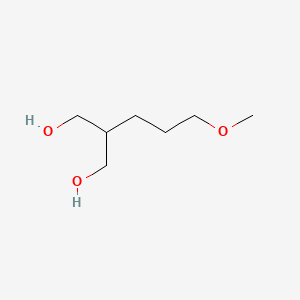


![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)
![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)

